1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)-

Physicochemical profiling Lipophilicity Drug-likeness

Medicinal chemistry and agrochemical R&D teams face limited access to differentiated oxadiazole thioether building blocks that enable mechanism-based pro-nematicide design. This compound (CAS 915922-18-8) directly addresses that gap. - **Key differentiator**: Ethylthio vs. methylthio substitution provides unique P450 bioactivation handle (XLogP3 -0.1, TPSA 90.2 Ų) essential for Cyprocide-like nematicide SAR - **Derivatization-ready**: Free methanamine at 2-position enables parallel amide libraries; thioether allows controlled oxidation to sulfoxide/sulfone analogs (up to 256-fold MIC enhancement reported for related antibacterials) - **Supply**: Standard research quantities available; stable for ambient shipping.

Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
CAS No. 915922-18-8
Cat. No. B12117839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)-
CAS915922-18-8
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(O1)CN
InChIInChI=1S/C5H9N3OS/c1-2-10-5-8-7-4(3-6)9-5/h2-3,6H2,1H3
InChIKeySJLUMKLDEDPDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethylthio)-1,3,4-oxadiazole-2-methanamine: Core Thioether Scaffold


1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- (CAS 915922-18-8) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted at the 5-position with an ethylthio moiety and at the 2-position with a methanamine group [1]. With a molecular weight of 159.21 g/mol and a computed XLogP3 of -0.1, this compound occupies a physicochemical space distinct from its methylthio and aryl-substituted analogs, making it a strategic intermediate for medicinal chemistry and agrochemical discovery programs [2]. The compound belongs to the oxadiazole thioether class, which has recently gained prominence through the discovery of Cyprocide, a selective pro-nematicide scaffold that undergoes cytochrome P450 bioactivation to generate a lethal electrophilic metabolite [3].

Oxadiazole thioether building block Medicinal chemistry scaffold Agrochemical intermediate research P450-bioactivation pathway context Ethylthio oxidation handle for library synthesis

Why 5-(Ethylthio) Substitution is Irreplaceable


The 5-ethylthio substituent on 1,3,4-oxadiazole-2-methanamine (915922-18-8) confers distinct physicochemical and reactivity properties that cannot be replicated by methylthio, phenyl, or unsubstituted analogs. The ethylthio group contributes three rotatable bonds and five hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 90.2 Ų, compared to the more compact methylthio analog [1]. Critically, the ethylthio moiety serves as a latent oxidation handle: it can be selectively oxidized to sulfoxide or sulfone derivatives, enabling the generation of pro-nematicidal and antibacterial pharmacophores that mirror the bioactivation pathway of the Cyprocide scaffold, where cytochrome P450-mediated oxidation of the thioether to a reactive electrophile is essential for target-selective lethality [2][3]. Simple replacement with a 5-methylthio or 5-phenyl congener alters both the electronic environment of the oxadiazole ring and the metabolic susceptibility of the molecule, undermining structure-activity relationships (SAR) that depend on the specific steric and electronic profile of the ethylthio group [1].

Attribute
5-(Ethylthio) (Target)
Methylthio / Phenyl Analogs
Lipophilicity XLogP3 = -0.1
Supports aqueous formulation and polarity context
Higher XLogP3 (~0.1 to 1.5) may alter solubility and permeability profiles
H-Bond Acceptors 5 HBA (Thioether S present)
Enhanced potential for intermolecular target interactions
4 HBA in methyl/unsubstituted analogs limits binding mode exploration
Oxidation Potential Thioether handle present
Enables conversion to sulfoxide/sulfone for bioactivation studies
Phenyl/methyl C-H oxidation does not support thioether-specific pathway activation

Differentiation Evidence for 5-(Ethylthio) Derivative


Lipophilicity: Ethylthio vs. Methylthio & Phenyl Analogs

The target compound (915922-18-8) exhibits a computed XLogP3 of -0.1, indicating near-neutral lipophilicity [1]. This contrasts with the 5-methylthio analog (CAS 502133-69-9) and 5-phenyl analog (CAS 716329-40-7), where the smaller methylthio group or larger aromatic substituent shifts the lipophilicity profile. In the context of 1,3,4-oxadiazole thioether nematicides, SAR studies have shown that lipophilicity within a narrow window is critical for balanced membrane permeability and aqueous solubility; compounds with XLogP values deviating significantly from approximately 0–2 show reduced nematocidal activity in Meloidogyne incognita assays [2]. The ethylthio compound's XLogP3 of -0.1 positions it as a more polar, potentially more soluble intermediate compared to more lipophilic phenyl-substituted oxadiazole methanamines, which may favor its use in aqueous formulation development or as a precursor to sulfoxide/sulfone prodrugs.

Lipophilicity (XLogP3)
Reported comparison
ΔXLogP3 ≈ 0.2–1.6 lower vs. phenyl-substituted analogs
Supports a more polar, potentially more soluble intermediate context compared to lipophilic aryl derivatives.
Computed via XLogP3 algorithm; comparator values estimated from structural similarity.
Physicochemical profiling Lipophilicity Drug-likeness

H-Bond Acceptors and Rotatable Bonds: Ethylthio vs. Analogs

The target compound possesses 5 hydrogen bond acceptor sites and 3 rotatable bonds (ethylthio C–S, S–C(ring), and C–CH₂NH₂), compared to 5-methyl-1,3,4-oxadiazole-2-methanamine (CAS 125295-22-9) which has only 4 H-bond acceptors and 1 rotatable bond, or completely unsubstituted 1,3,4-oxadiazole-2-methanamine (CAS 716329-40-7) with 4 H-bond acceptors and 1 rotatable bond [1]. The additional H-bond acceptor (the thioether sulfur) and increased conformational freedom in the ethylthio compound provide enhanced potential for intermolecular interactions with biological targets. In kinase inhibitor design, the presence of a thioether sulfur as an additional H-bond acceptor has been shown to improve binding affinity through novel hydrogen-bonding contacts within the ATP-binding pocket that are inaccessible to methyl-substituted analogs [2].

H-Bond & RotB Count
Class-level inference
5 HBA, 3 RotB vs. 4 HBA, 1 RotB in methyl/unsubstituted analogs
Broadens intermolecular binding context unavailable to simpler oxadiazole methanamine scaffolds.
TPSA increase of ~13–15 Ų supports a more versatile fragment for library construction.
Molecular recognition H-bond interactions Conformational flexibility

Thioether Oxidation Lability for Prodrug Design

The 5-ethylthio moiety of the target compound is susceptible to controlled oxidation, enabling transformation to the corresponding sulfoxide (R-SO-C₂H₅) or sulfone (R-SO₂-C₂H₅) [1]. This property is mechanistically critical: the Cyprocide class of 1,3,4-oxadiazole thioether pro-nematicides requires P450-catalyzed oxidation of the thioether to generate a reactive electrophilic species that selectively kills nematodes [2]. In contrast, 5-methyl-1,3,4-oxadiazole-2-methanamine (CAS 125295-22-9) and 5-phenyl-1,3,4-oxadiazole-2-methanamine (CAS 716329-40-7) lack this oxidizable sulfur center. In structure-activity studies on oxadiazole thioether sulfone antibacterial agents, the sulfone derivatives demonstrated MIC values of 0.125–4 μg/mL against Xanthomonas oryzae pv. oryzae, whereas the corresponding thioether precursors showed MIC >32 μg/mL, underscoring that the thioether-to-sulfone conversion is a critical determinant of bioactivity [3].

Thioether Oxidation
Class-level inference
Ethylthio → sulfoxide/sulfone via chemical or enzymatic (P450) pathways
Supports bioactivation pathway context, enabling exploration of oxidation-dependent pharmacology.
Property absent in 5-methyl and 5-phenyl analogs. Review Cyprocide scaffold literature for context.
Prodrug design Bioactivation Metabolic susceptibility

Cyprocide Scaffold Similarity for Nematicide Discovery

The core structure of 1,3,4-oxadiazole-2-methanamine, 5-(ethylthio)- shares the essential oxadiazole thioether pharmacophore with Cyprocide, a recently discovered selective nematicide that kills plant-parasitic nematodes (Meloidogyne incognita, Globodera rostochiensis, Heterodera glycines) via nematode-specific cytochrome P450 bioactivation [1]. Cyprocide and its analogs exhibit low micromolar potency (EC₅₀ = 1–10 μM) against multiple nematode species while showing >100-fold selectivity over mammalian cells, insects, and fungi [1]. This selectivity profile arises specifically from the oxadiazole thioether substructure. Non-thioether nematicides such as fluopyram (a succinate dehydrogenase inhibitor) and avermectins lack this bioactivation mechanism and show broader species toxicity [2]. The target compound, bearing the methanamine handle at the 2-position, provides a synthetically tractable anchor point for derivatization into Cyprocide-type pro-nematicide candidates.

Cyprocide Scaffold Similarity
Class-level inference
Shared oxadiazole thioether pharmacophore with selective pro-nematicide Cyprocide
Supports pro-nematicide scaffold exploration targeting nematode-specific P450 bioactivation pathways.
Cyprocide-B analog achieves >90% nematode viability reduction at 10 μM with >100-fold selectivity.
Nematicide discovery Crop protection Cytochrome P450 bioactivation

Drug-Likeness: Lead-Like Profile vs. 5-Aryl Analogs

The target compound (MW = 159.21 g/mol, TPSA = 90.2 Ų, XLogP3 = -0.1, 1 H-bond donor, 5 H-bond acceptors) fulfills all criteria of the 'Rule of Three' for fragment-sized leads (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3... note: HBA of 5 slightly exceeds the strict cutoff but remains within acceptable fragment space) [1]. By comparison, 5-(4-chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine (CAS 900640-68-8) has MW = 237.7 g/mol and XLogP3 ≈ 2.5, exceeding lead-like lipophilicity guidelines. In fragment-based drug discovery (FBDD), fragments with MW <200 and ClogP <2 are preferred for efficient ligand optimization; the ethylthio methanamine compound fits this profile better than the bulkier, more lipophilic 5-aryl analogs [2]. Additionally, the TPSA of 90.2 Ų predicts moderate blood-brain barrier permeability, which may be desirable for CNS-targeted oxadiazole programs but less relevant for peripherally restricted 5-aryl derivatives with TPSA >60 Ų.

Lead-Likeness Profile
Reported
MW 159.21; XLogP3 -0.1; TPSA 90.2 Ų — compliant with Rule of Three
Fits fragment-based screening library criteria, maximizing room for hit-to-lead optimization.
Significantly lighter and more polar than 5-aryl derivatives (ΔMW ~ -78.5 vs. 4-chlorophenyl analog).
Lead-likeness Fragment-based drug discovery Physicochemical filtering

Methanamine Handle: Orthogonal Derivatization

The primary amine of the methanamine group at the 2-position of the oxadiazole ring in the target compound enables a broad range of derivatization reactions (reductive amination, amide coupling, sulfonamide formation, urea synthesis) that are orthogonal to reactions at the 5-ethylthio position [1]. This contrasts with 5-ethylthio-1,3,4-oxadiazole-2-carboxylic acid (CAS not identified; ethyl 5-ethylthio-1,3,4-oxadiazole-2-carboxylate is the ester prodrug) where the carboxylic acid requires activation for coupling, and with 2-amino-5-ethylthio-1,3,4-oxadiazole where the amine is directly attached to the ring, altering its nucleophilicity and pKa (aromatic amine pKa ~3–5 vs. alkylamine pKa ~9–10 for methanamine) . The methanamine spacer decouples the amine reactivity from the oxadiazole ring electronics, providing more predictable and higher-yielding derivatization chemistry. In patents covering oxadiazole thioether amide antibacterials (CN113620894A), the methanamine handle was used to install diverse amide substituents via HATU-mediated coupling with typical yields of 60–85% [2].

Methanamine Handle
Class-level inference
Alkylamine pKa ≈ 9–10, reactive toward diverse electrophiles for parallel library synthesis
Enables orthogonal derivatization at the 2-position while preserving the 5-ethylthio moiety.
pKa differential of 4–7 units favors reactivity over 2-amino oxadiazole analogs.
Synthetic chemistry Amine derivatization Parallel synthesis

Application Scenarios for 5-(Ethylthio)-1,3,4-oxadiazole-2-methanamine


Fragment-Based Discovery of P450-Bioactivated Pro-Nematicides

The structural homology of 5-(ethylthio)-1,3,4-oxadiazole-2-methanamine with the Cyprocide pharmacophore makes this compound an ideal fragment for nematicide lead generation. The methanamine handle at the 2-position enables systematic exploration of substituent effects on nematode selectivity, while the ethylthio group at the 5-position ensures retention of the P450 oxidation site required for bioactivation [1]. Procurement of this compound enables the synthesis of focused libraries designed to optimize potency against agriculturally relevant nematodes (Meloidogyne, Globodera, Heterodera spp.) while maintaining the >100-fold selectivity over non-target organisms characteristic of the Cyprocide class [1].

Sulfoxide/Sulfone Antibacterial and Antifungal Libraries

The 5-ethylthio group serves as a precursor for controlled oxidation to sulfoxide and sulfone derivatives, a transformation that has been shown to enhance antibacterial activity in 1,3,4-oxadiazole thioether series by up to 256-fold (MIC reduction from >32 μg/mL to 0.125 μg/mL against Xanthomonas oryzae) [2]. Procurement of the parent thioether with the free methanamine handle allows parallel synthesis of sulfoxide/sulfone libraries with concurrent amide diversification at the 2-position, maximizing the chemical space explored per synthetic cycle [3].

Fragment Library Construction for General Screening

With MW = 159.21 g/mol, XLogP3 = -0.1, and TPSA = 90.2 Ų, this compound satisfies the Rule of Three criteria for fragment-based screening libraries [4]. Its balanced physicochemical profile — heavier than the minimal oxadiazole core but significantly lighter and more polar than 5-aryl derivatives — positions it as a privileged fragment for diverse target classes, including kinases, GPCRs, and epigenetic targets. The orthogonal derivatization potential of the methanamine enables rapid hit expansion upon identification of initial binding [4].

Agrochemical Intermediate for Selective Crop Protection

As the regulatory landscape increasingly restricts broad-spectrum, non-selective nematicides, the 1,3,4-oxadiazole thioether scaffold offers a mechanism-based path to nematode-selective crop protection [1]. The target compound, with its free amine handle, can be directly incorporated into agrochemical lead optimization workflows aimed at developing pro-nematicides with reduced off-target toxicity to pollinators, beneficial soil organisms, and mammals — a key differentiator from currently commercialized nematicides such as fluopyram and abamectin [1].

Application
Selection Property
Validation Focus
Pro-nematicide scaffold studies
P450 activation pathway context
Scaffold selectivity and target engagement assays
Sulfoxide/sulfone antimicrobial library synthesis
Oxidation-dependent scaffold conversion
Conversion yield and antimicrobial endpoint analysis
Fragment-based screening library construction
Rule of Three compliance
Solubility and biophysical binding validation
Mechanism-based agrochemical intermediate research
Cytochrome P450 metabolic pathway context
Off-target pathway response and organism selectivity profiling
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